molecular formula C10H15N3O2 B13255490 Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13255490
M. Wt: 209.24 g/mol
InChI Key: SRSDFUHCMVUJMZ-UHFFFAOYSA-N
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Description

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of piperidine derivatives with pyrazole carboxylates. One common method includes the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex, leading to the formation of cyclic amines, including piperidines . Another method involves the use of microwave irradiation for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and scalable processes. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched piperidines in good yields and high diastereoselectivities . These methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is unique due to its specific structure, which combines a piperidine ring with a pyrazole carboxylate. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 1-piperidin-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3

InChI Key

SRSDFUHCMVUJMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CCCNC2

Origin of Product

United States

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